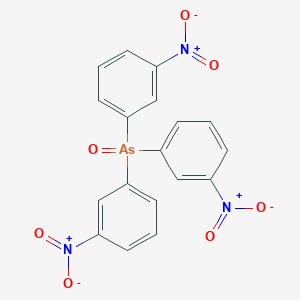![molecular formula C12H11N5 B14725294 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile CAS No. 6303-41-9](/img/structure/B14725294.png)
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine derivatives with aminobenzonitrile. One common method involves the reaction of 4-chloro-2,6-dimethylpyrimidine with 4-aminobenzonitrile in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other bioactive molecules and complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: Known for its plant growth-stimulating properties and wide spectrum of biological activities.
2-Aminopyrimidin-4(3H)-one: Used in the design of biologically active compounds with antiviral and antitumor activities.
Uniqueness
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a pyrimidine ring with an aminobenzonitrile moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
6303-41-9 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H11N5/c1-8-6-11(17-12(14)15-8)16-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H3,14,15,16,17) |
Clé InChI |
LDKAFKDCQRUJLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)










